2-Oxaspiro[4.4]nonan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxaspiro[4.4]nonan-4-amine is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound features a unique spirocyclic structure, which includes an oxygen atom within the ring system, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.4]nonan-4-amine can be achieved through several methods. One common approach involves the iodocyclization of alkenyl alcohols, which incorporates an oxygen atom into the spirocyclic unit . Another method involves the annulation of cyclopentane rings or four-membered rings . These reactions typically require specific catalysts and controlled conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Oxaspiro[4.4]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Its reactive nature allows for efficient transformations, making it valuable in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects . The incorporation of an oxygen atom into the spirocyclic unit can improve water solubility and lower lipophilicity, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Oxaspiro[4.4]nonan-4-amine stands out due to its specific spirocyclic structure with an oxygen atom, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high water solubility and low lipophilicity .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-oxaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C8H15NO/c9-7-5-10-6-8(7)3-1-2-4-8/h7H,1-6,9H2 |
InChI Key |
UKXDBYHZMXVDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.